molecular formula C16H19Si B12359355 t-Butyldiphenyl silane

t-Butyldiphenyl silane

Cat. No.: B12359355
M. Wt: 239.41 g/mol
InChI Key: KTQKOGBTMNDCFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: t-Butyldiphenyl silane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a base such as pyridine or 2,6-lutidine to facilitate the formation of the silyl ether .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: t-Butyldiphenyl silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Applications

  • Pharmaceutical Intermediates
    • t-Butyldiphenyl silane is extensively used in the synthesis of pharmaceutical compounds. It protects sensitive functional groups during the synthesis process, allowing for complex molecular structures to be constructed without unwanted side reactions. For instance, it has been employed in synthesizing p-benzophenoxazole, which exhibits activity against thromboxane receptors and is relevant for treating circulatory diseases .
  • Silicification Agent
    • As a silicifying agent, this compound protects alcohols and other functional groups from reacting prematurely in multi-step syntheses. This application is particularly valuable in drug development where maintaining the integrity of certain functional groups is essential .
  • Organic Synthesis
    • The compound plays a crucial role in organic synthesis beyond pharmaceuticals. It is utilized for synthesizing organosilicon compounds, including polymers and silicone greases. Its stability under various reaction conditions makes it a preferred choice for many synthetic pathways .

Case Study 1: Synthesis of p-Benzophenoxazole

In a study involving the synthesis of p-benzophenoxazole using this compound as a protective agent, researchers demonstrated its effectiveness in maintaining selectivity during complex reactions. The use of TBDPSCl allowed for high yields while minimizing side products, showcasing its utility in pharmaceutical applications .

Case Study 2: Protection of Alcohols

A detailed investigation into the protection of alcohols with this compound revealed its superior stability compared to other silyl protecting groups under acidic conditions. This study highlighted how TBDPS ethers could be selectively retained and removed under specific conditions, providing insights into optimizing synthetic routes in organic chemistry .

Comparative Data Table

Property/CharacteristicThis compoundOther Silyl Protecting Groups
Stability Under Acidic ConditionsHighModerate
Reactivity with AlcoholsSelectiveVaries
Yield in Pharmaceutical SynthesisHighVaries
Removal ConditionsHydrolysisDepends on protecting group

Mechanism of Action

The mechanism of action of t-Butyldiphenyl silane involves its ability to act as a silylating agent. The compound reacts with hydroxyl groups to form silyl ethers, protecting the hydroxyl group from further reactions. This protection is crucial in multi-step organic syntheses, where selective reactions are necessary . The molecular targets include hydroxyl groups in alcohols, phenols, and other compounds containing reactive hydrogen atoms .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride (TBDMSCl)
  • Triisopropylsilyl chloride (TIPSCl)
  • Trimethylsilyl chloride (TMSCl)

Comparison: t-Butyldiphenyl silane is unique due to its increased stability towards acidic conditions and nucleophilic species compared to other silylating agents. This stability arises from the steric bulk of the tert-butyl and diphenyl groups surrounding the silicon atom . While TBDMSCl and TIPSCl are also used for similar purposes, this compound offers greater resistance to acidic hydrolysis and is more selective in protecting primary hydroxyl groups .

Biological Activity

t-Butyldiphenyl silane (C16H19Si) is an organosilicon compound that has garnered attention in various fields, particularly in drug discovery and biochemical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its silane functional group attached to two phenyl groups and a tert-butyl group. Its chemical structure contributes to unique properties that facilitate interactions in biological systems.

Mechanisms of Biological Activity

  • Silicon's Role in Drug Discovery : Silicon-containing compounds like this compound have been shown to alter pharmacokinetic properties, such as:
    • Bonding : Silicon can modify bond strength and favor the formation of bioisosteres, enhancing drug potency.
    • Lipophilicity : Increased lipophilicity improves tissue distribution and cell penetration, which is crucial for drug efficacy .
    • Metabolic Stability : The presence of silicon can lead to altered metabolic pathways, prolonging the half-life of therapeutic agents .
  • Enzyme Interaction : Research indicates that this compound can act as a substrate or inhibitor for various enzymes. For instance, it has been utilized in spectrophotometric assays to quantify hydrolytic activity of enzymes like silicatein-α . This suggests its potential role in enzyme modulation and as a biochemical probe.

Case Study 1: Enzyme Inhibition

A study examined the inhibitory effects of this compound on human lysosomal α-L-fucosidase (FUCA1). The compound demonstrated competitive inhibition, suggesting its utility in studying fucosidase-related pathways in cellular models .

Case Study 2: Spectrophotometric Assays

In another investigation, this compound was employed as a colorimetric probe for fluoride ions. The results indicated that the compound can facilitate the determination of kinetic parameters for enzymatic reactions involving silicatein-α, highlighting its application in enzyme kinetics studies .

Biological Activity Data Table

Property Description Potential Application
Bonding AlterationChanges bond strength and promotes bioisosteresDrug design and optimization
Lipophilicity IncreaseEnhances tissue distribution and cell penetrationImproved pharmacokinetics
Enzyme ModulationActs as substrate/inhibitor for various enzymesBiochemical assays and therapeutic development
Inhibition of FUCA1Demonstrates competitive inhibitionTargeting fucosidase-related disorders

Properties

Molecular Formula

C16H19Si

Molecular Weight

239.41 g/mol

InChI

InChI=1S/C16H19Si/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3

InChI Key

KTQKOGBTMNDCFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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